

Spectroscopic Profile of 1-(4-Iodophenyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-(4-Iodophenyl)piperazine**

Cat. No.: **B1307758**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Iodophenyl)piperazine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a representative dataset derived from the analysis of structurally analogous compounds, including chloro, bromo, and fluoro-substituted phenylpiperazines. The methodologies for data acquisition are based on standard laboratory protocols frequently reported in peer-reviewed chemical literature.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **1-(4-Iodophenyl)piperazine**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------------------------------|
| ~7.55 | d | 2H | Ar-H (ortho to I) |
| ~6.70 | d | 2H | Ar-H (ortho to N) |
| ~3.20 | t | 4H | Piperazine-H (adjacent to N-Ar) |
| ~3.05 | t | 4H | Piperazine-H (adjacent to NH) |
| ~1.85 | s (br) | 1H | NH |

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------|
| ~150.5 | Ar-C (C-N) |
| ~137.8 | Ar-C (C-H, ortho to I) |
| ~118.5 | Ar-C (C-H, ortho to N) |
| ~83.0 | Ar-C (C-I) |
| ~49.5 | Piperazine-C (adjacent to N-Ar) |
| ~45.0 | Piperazine-C (adjacent to NH) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------------|
| ~3300 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2940, 2850 | Strong | Aliphatic C-H Stretch (Piperazine) |
| ~1600, 1500 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aromatic C-N Stretch |
| ~1180 | Medium | Aliphatic C-N Stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend |
| ~500 | Medium | C-I Stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 288 | 100 | [M] ⁺ (Molecular Ion) |
| 231 | 45 | [M - C ₄ H ₉ N] ⁺ |
| 204 | 30 | [M - I] ⁺ |
| 161 | 60 | [C ₁₀ H ₁₂ N ₂] ⁺ |
| 134 | 25 | [C ₈ H ₈ N] ⁺ |
| 119 | 15 | [C ₇ H ₅ N] ⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in synthetic and analytical chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

Sample Preparation: Approximately 5-10 mg of **1-(4-Iodophenyl)piperazine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrometer is tuned to the proton frequency (~400 MHz).
- A standard one-pulse sequence is used for acquisition.
- Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.
- Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- Data is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- The spectrometer is tuned to the carbon frequency (~100 MHz).
- A proton-decoupled pulse sequence (e.g., zgpg30) is used.
- Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1-2 seconds.
- A larger number of scans (e.g., 1024 to 4096) is typically required due to the lower natural abundance of ^{13}C .
- Data is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the solvent signal of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **1-(4-Iodophenyl)piperazine** is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and the anvil is pressed firmly to ensure good contact.
- The sample spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation: A dilute solution of **1-(4-Iodophenyl)piperazine** (~1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

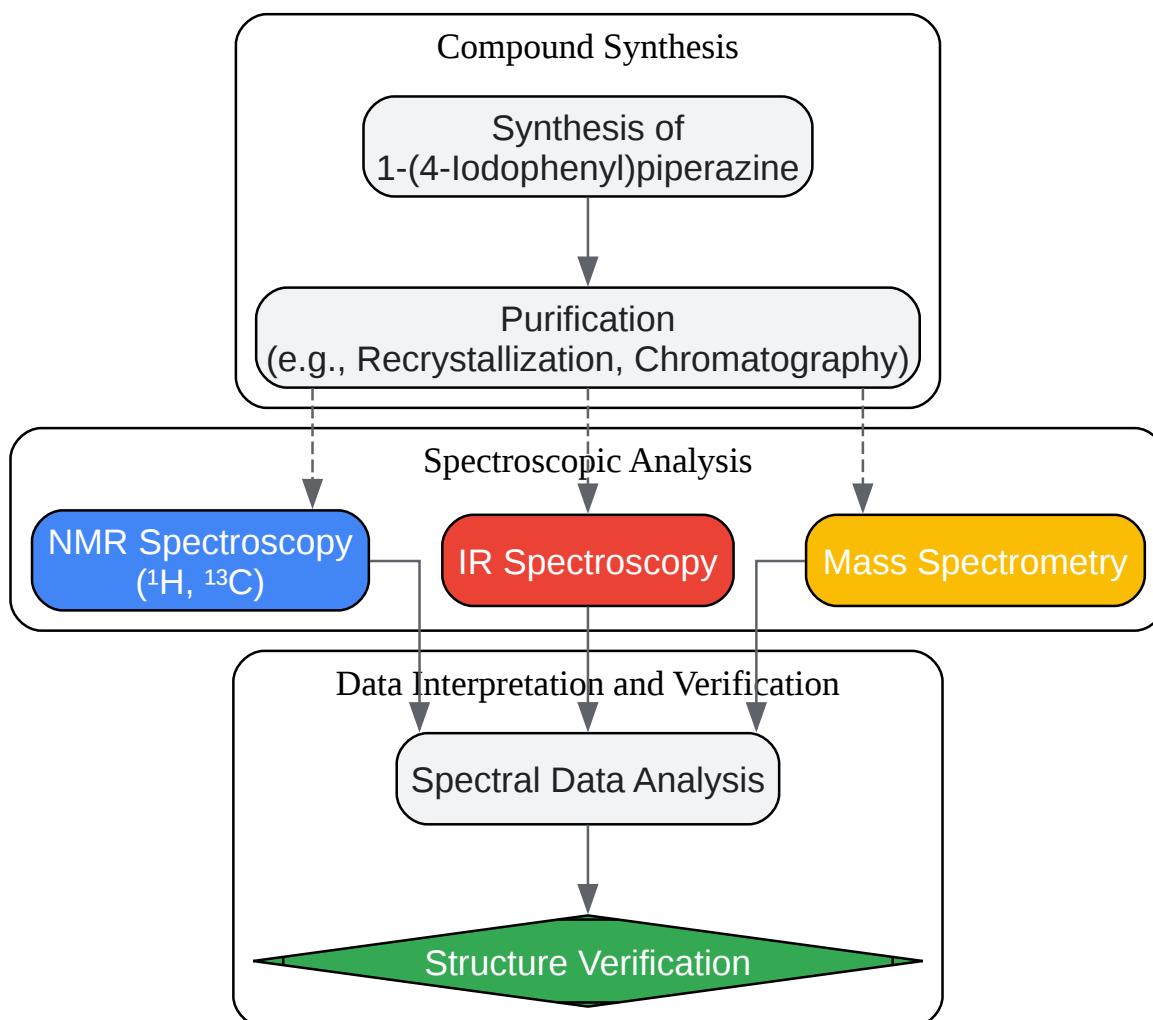
Data Acquisition:

- For GC-MS analysis, 1 μL of the sample solution is injected into the GC. The GC is equipped with a suitable capillary column (e.g., HP-5ms).
- The oven temperature program is set to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- The eluent from the GC column is directed into the EI source of the mass spectrometer.
- The EI source is operated at a standard electron energy of 70 eV.

- The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).
- The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **1-(4-Iodophenyl)piperazine**.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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